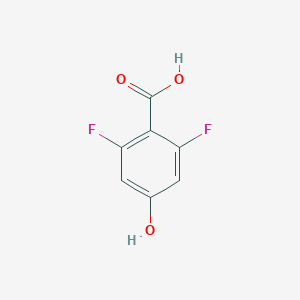

2,6-difluoro-4-Hydroxybenzoic Acid

Übersicht

Beschreibung

Beta-Boswellic acid is a pentacyclic triterpenoid compound primarily derived from the resin of the Boswellia serrata tree. This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects . It has been traditionally used in various medicinal systems to enhance learning and memory .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Beta-Boswelliasäure kann durch Extraktion des Harzes von Boswellia serrata synthetisiert werden. Das Harz wird verschiedenen Reinigungsprozessen unterzogen, um die Beta-Boswelliasäure zu isolieren. Die primäre Methode beinhaltet die Extraktion mit Lösungsmitteln unter Verwendung organischer Lösungsmittel wie Ethanol, Methanol oder Acetonitril . Das Harz wird in dem Lösungsmittel gelöst, und die Lösung wird filtriert, um Verunreinigungen zu entfernen. Das Lösungsmittel wird dann verdampft, um die rohe Beta-Boswelliasäure zu erhalten, die durch chromatographische Verfahren weiter gereinigt wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Beta-Boswelliasäure großtechnische Extraktions- und Reinigungsprozesse. Das Harz wird gesammelt und in großen Reaktoren einer Lösungsmittelextraktion unterzogen. Der Extrakt wird dann konzentriert und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hochreine Beta-Boswelliasäure zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Beta-Boswelliasäure durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen:

Oxidation: Beta-Boswelliasäure kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von Beta-Boswelliasäure kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Beta-Boswelliasäure, wie z. B. Acetyl-beta-Boswelliasäure und Keto-beta-Boswelliasäure. Diese Derivate zeigen verbesserte pharmakologische Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

2,6-Difluoro-4-hydroxybenzoic acid is utilized in the development of pharmaceuticals due to its biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that the compound exhibits properties that may inhibit certain enzymes involved in inflammatory pathways.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in reducing inflammation in animal models, suggesting its potential utility in drug formulation for treating inflammatory diseases .

Analytical Chemistry

This compound is used as a standard reference material in analytical chemistry, particularly in chromatographic techniques. Its unique fluorinated structure enhances detection sensitivity in methods such as High-Performance Liquid Chromatography (HPLC).

| Application | Methodology | Outcome |

|---|---|---|

| HPLC Analysis | Standard reference for calibration | Improved accuracy in quantification |

| Mass Spectrometry | Fragmentation studies | Enhanced detection limits |

Environmental Chemistry

This compound is also being investigated for its environmental impact and degradation pathways. Studies focus on its behavior in aquatic environments and its potential effects on marine life.

Case Study :

Research conducted by environmental chemists has shown that the compound can undergo photodegradation when exposed to UV light, leading to less harmful byproducts. This finding is crucial for assessing the environmental risks associated with its use .

Material Science

In material science, this compound serves as a building block for synthesizing polymeric materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties.

| Material Type | Property Enhanced | Application Example |

|---|---|---|

| Polymers | Thermal stability | High-performance coatings |

| Composites | Chemical resistance | Protective gear |

Safety Considerations

While handling this compound, it is essential to adhere to safety guidelines due to its classification as a skin and eye irritant. Appropriate personal protective equipment (PPE) should be used, including gloves and eye protection .

Wirkmechanismus

Beta-Boswellic acid exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Beta-Boswelliasäure wird mit anderen ähnlichen Verbindungen wie Alpha-Boswelliasäure, Keto-beta-Boswelliasäure und Acetyl-keto-beta-Boswelliasäure verglichen . Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren funktionellen Gruppen und pharmakologischen Aktivitäten. Zum Beispiel:

Alpha-Boswelliasäure: Unterscheidet sich in ihrer Triterpenstruktur und hat eine zusätzliche Hydroxylgruppe.

Keto-beta-Boswelliasäure: Enthält eine Ketogruppe, wodurch ihre entzündungshemmenden Eigenschaften verstärkt werden.

Acetyl-keto-beta-Boswelliasäure: Hat eine Acetylgruppe, die ihre pharmakologischen Wirkungen weiter verbessert.

Beta-Boswelliasäure sticht aufgrund ihrer starken entzündungshemmenden und neuroprotektiven Wirkungen hervor, was sie zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung und in therapeutischen Anwendungen macht .

Biologische Aktivität

2,6-Difluoro-4-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of 4-hydroxybenzoic acid, characterized by its unique molecular structure and potential biological applications. With a molecular formula of and a molecular weight of 174.10 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and environmental science.

- CAS Number : 214917-68-7

- Molecular Weight : 174.10 g/mol

- Melting Point : 170-171 °C (decomposes)

- Structure :

- SMILES: OC(=O)C1=C(F)C=C(O)C=C1F

- InChI Key: NFIQGYBXSJQLSR-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that DFHBA exhibits antimicrobial activity against various bacterial strains. A study highlighted the antimicrobial efficacy of related compounds, showing that derivatives of hydroxybenzoic acids can inhibit the growth of both gram-positive and gram-negative bacteria. The IC50 values for these compounds ranged from 100 to 170 µg/mL for effective inhibition against certain microorganisms .

Inhibition of Aromatase and Steroid Sulfatase

DFHBA has been investigated as a dual aromatase and steroid sulfatase inhibitor (DASI). Aromatase is crucial in estrogen biosynthesis, making its inhibition significant in hormone-dependent cancers. In vitro studies demonstrated that DFHBA and its derivatives could effectively inhibit aromatase activity, with reported IC50 values significantly lower than those of many existing inhibitors. For instance, one derivative showed an IC50 value of 0.028 nM against aromatase in JEG-3 cells .

| Compound | Target Enzyme | IC50 Value (nM) |

|---|---|---|

| DFHBA | Aromatase | 0.028 |

| DASI | Steroid Sulfatase | 2.5 |

Structure-Activity Relationship (SAR)

The biological activity of DFHBA is influenced by its structural characteristics. Studies on SAR have shown that modifications to the fluorine substituents and hydroxyl groups can enhance or diminish its inhibitory effects on target enzymes. For instance, the introduction of additional halogen atoms has been correlated with increased potency against aromatase .

Case Studies

-

Hormonal Regulation in Cancer Therapy

A clinical case study examined the application of DFHBA derivatives in patients with hormone-receptor-positive breast cancer. The concurrent inhibition of aromatase and steroid sulfatase was hypothesized to improve treatment outcomes by reducing estrogen levels more effectively than traditional therapies alone . -

Environmental Impact Studies

DFHBA has also been studied for its potential environmental impact as a pollutant degradation product. Its antimicrobial properties suggest that it could play a role in bioremediation processes, particularly in environments contaminated with estrogenic compounds .

Eigenschaften

IUPAC Name |

2,6-difluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIQGYBXSJQLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381126 | |

| Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214917-68-7 | |

| Record name | 2,6-difluoro-4-Hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.